HER2/neu (654-662) GP2 is a peptide derived from the human epidermal growth factor receptor 2, specifically from its transmembrane domain. This peptide consists of nine amino acids, with the sequence IISAVVGIL. It plays a crucial role as an immunogenic target in cancer immunotherapy, particularly for breast cancer patients who exhibit overexpression of the HER2/neu protein. The HER2/neu gene is known to be amplified in various malignancies, leading to increased protein levels that can contribute to tumor progression and poor patient prognosis .
HER2/neu (654-662) GP2 is classified as a tumor-associated antigen. It is recognized for its potential to stimulate cytotoxic T lymphocytes, making it a candidate for peptide-based vaccines aimed at eliciting an immune response against HER2-positive tumors. The peptide has been extensively studied in clinical trials, particularly in the context of breast cancer immunotherapy .
The synthesis of HER2/neu (654-662) GP2 typically involves solid-phase peptide synthesis, a common method for producing peptides in a laboratory setting. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes several key steps:
The final product can then be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .
The molecular structure of HER2/neu (654-662) GP2 can be represented as follows:
The three-dimensional structure of this peptide can be predicted using computational modeling tools, which help visualize its conformation in relation to major histocompatibility complex molecules that present it to T cells .
HER2/neu (654-662) GP2 primarily participates in biochemical interactions rather than traditional chemical reactions. Its main role involves binding to major histocompatibility complex class I molecules on antigen-presenting cells, facilitating the activation of cytotoxic T lymphocytes. This interaction is critical for initiating an immune response against HER2-positive cancer cells.
In vitro studies have demonstrated that when presented with this peptide, T cells can recognize and attack cells expressing the HER2/neu protein, highlighting its potential as a therapeutic vaccine component .
The mechanism of action for HER2/neu (654-662) GP2 involves several key steps:
This process underscores the importance of HER2/neu (654-662) GP2 in developing targeted immunotherapies designed to enhance anti-tumor immunity in patients with HER2-overexpressing cancers .
Analytical methods such as circular dichroism spectroscopy can be employed to assess the conformational stability of the peptide under different environmental conditions .
HER2/neu (654-662) GP2 has several applications in scientific research and clinical practice:
HER2/neu (ERBB2) is a transmembrane tyrosine kinase receptor belonging to the epidermal growth factor receptor (EGFR) family. Unlike other EGFR members, HER2 lacks a direct ligand-binding domain and instead functions as the preferred dimerization partner for HER1 (EGFR), HER3 (ERBB3), and HER4 (ERBB4). Overexpression of HER2—typically due to ERBB2 gene amplification—leads to constitutive ligand-independent dimerization and autophosphorylation. This results in hyperactivation of downstream oncogenic pathways:
HER2 overexpression (defined as IHC 3+ or ERBB2 amplification) occurs in 10–30% of breast, gastric, and ovarian cancers. It correlates with aggressive tumor behavior, metastasis, and poor prognosis due to increased cell motility, adhesion, and angiogenesis [1] [8] [9]. Tumors exploit HER2 amplification by generating 100–200-fold higher protein concentrations compared to normal tissues, making it an ideal tumor-associated antigen (TAA) for immunotherapy [1] [4].
Table 1: HER2 Overexpression Prevalence in Solid Tumors
Cancer Type | HER2 Positivity Rate (%) | Primary Dimerization Partner |
---|---|---|
Breast cancer | 10.5–30.0 | HER3 |
Gastric adenocarcinoma | 4.7–53.4 | HER3 |
Bladder cancer | 12.4 | EGFR/HER3 |
Pancreatic cancer | 0.7–4.0 | EGFR |
Non-small cell lung cancer | 1.1–4.0 | EGFR |
Data compiled from [1] [5] [8]
The GP2 peptide (IISAVVGIL) corresponds to residues 654–662 of the HER2/neu intracellular transmembrane domain. Unlike extracellular domain-derived epitopes (e.g., E75), GP2 is anchored near the cell membrane, facilitating its proteasomal processing and presentation during malignant transformation [4] [7]. Key structural features include:
Table 2: Structural and Functional Features of GP2
Characteristic | Description | Immunologic Significance |
---|---|---|
Amino acid sequence | IISAVVGIL (654–662) | Core 9-mer epitope |
Domain location | Transmembrane domain | Accessible during cell degradation |
Anchor residues | Ile654, Leu662 | Stabilize HLA-A2 binding |
Hydrophobic core | Val657, Val658, Gly660 | Facilitates membrane integration |
TCR contact residues | Ser655, Ala656, Gly660 | Direct T-cell recognition |
GP2 is presented exclusively by HLA-A*0201, the most prevalent MHC class I allele (expressed in 40–50% of global populations). Its presentation dynamics involve:
Notably, GP2-induced CTLs do not recognize normal epithelial cells due to low HER2 expression, minimizing off-target toxicity risks [4] [9].
Table 3: Peptide-MHC Binding Kinetics of HER2-Derived Epitopes
Peptide | Sequence | HER2 Domain | HLA-A2 Binding Affinity (IC50 nM) | CTL Response Magnitude |
---|---|---|---|---|
GP2 | IISAVVGIL | Transmembrane | 150–200 | Moderate to high |
E75 | KIFGSLAFL | Extracellular | 8–12 | High |
GP2 (654-662) shows lower MHC affinity than E75 but induces potent CTL responses due to efficient processing [3] [4] [9]*. |
GP2 belongs to a family of HER2-derived peptides under investigation as cancer vaccines. Its properties contrast with E75 (extracellular domain, aa 369–377) and AE37 (intracellular domain, aa 776–790):
Table 4: Comparative Profiles of Key HER2-Derived Peptide Vaccines
Parameter | GP2 (654-662) | E75 (369-377) | AE37 (776-790) |
---|---|---|---|
Amino acid sequence | IISAVVGIL | KIFGSLAFL | LRMK-GVGSPYVSRLLGICL |
MHC restriction | HLA-A2 | HLA-A2/A3 | HLA-DR/DP/DQ |
T-cell response | CD8+ CTL-dominated | CD8+ CTL-dominated | CD4+ Th1-biased |
HER2 domain | Transmembrane | Extracellular | Intracellular |
Clinical DFS benefit | 88% vs. 80% (control) | 89.7% vs. 80.2% (control) | Under investigation |
Cross-cancer reactivity | Pancreas, breast, ovary | Breast, ovary | Breast only |
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9